molecular formula C27H29N3O4S2 B12031776 2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 617696-43-2

2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B12031776
CAS No.: 617696-43-2
M. Wt: 523.7 g/mol
InChI Key: KDAAWTLOIQPXEB-VHXPQNKSSA-N
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Description

2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including thiazolidine, indole, and acetamide moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the indole moiety, and finally the attachment of the acetamide group. Common reagents used in these steps include thionyl chloride, indole derivatives, and acetic anhydride. Reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of such a compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. Industrial production also focuses on cost-effectiveness and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel compounds, and development of new synthetic methodologies.

    Biology: The compound may exhibit biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.

    Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents, particularly if the compound shows activity against specific diseases or conditions.

    Industry: Industrial applications could involve the use of the compound as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar compounds to 2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide include other thiazolidine, indole, and acetamide derivatives. These compounds may share structural features but differ in their specific substituents or functional groups. The uniqueness of the compound lies in its specific combination of functional groups and the resulting properties. Similar compounds include:

  • Thiazolidine derivatives
  • Indole derivatives
  • Acetamide derivatives

Properties

CAS No.

617696-43-2

Molecular Formula

C27H29N3O4S2

Molecular Weight

523.7 g/mol

IUPAC Name

2-[(3Z)-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C27H29N3O4S2/c1-3-4-5-6-9-16-29-26(33)24(36-27(29)35)23-20-10-7-8-11-21(20)30(25(23)32)17-22(31)28-18-12-14-19(34-2)15-13-18/h7-8,10-15H,3-6,9,16-17H2,1-2H3,(H,28,31)/b24-23-

InChI Key

KDAAWTLOIQPXEB-VHXPQNKSSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC)SC1=S

Origin of Product

United States

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